-(2,3,5,6-Tetramethylphenyl)ethanone, also known as 2,3,5,6-tetramethylacetophenone, is a valuable intermediate in organic synthesis due to the presence of the reactive carbonyl group (C=O) and the four methyl groups (CH₃) on the aromatic ring. These features allow it to participate in various reactions, including:
The bulky and hydrophobic nature of the four methyl groups in 1-(2,3,5,6-tetramethylphenyl)ethanone makes it a potential candidate for the development of:
While the specific applications of 1-(2,3,5,6-tetramethylphenyl)ethanone in medicine are limited, its structural similarity to other bioactive molecules has prompted some research exploring its potential:
1-(2,3,5,6-Tetramethylphenyl)ethanone, with the chemical formula CHO and CAS number 2142-79-2, is an organic compound characterized as a white to pale yellow crystalline powder. This compound is notable for its distinctive structural properties, which include a ketone functional group attached to a tetramethyl-substituted aromatic ring. It is commonly utilized as a fragrance and flavoring agent across various industries due to its pleasant aromatic profile .
The biological activity of 1-(2,3,5,6-tetramethylphenyl)ethanone is linked to its structural features. The ketone group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring may engage in π-π interactions with other aromatic systems, potentially affecting molecular recognition and binding processes.
The synthesis of 1-(2,3,5,6-tetramethylphenyl)ethanone can be accomplished through several methods:
1-(2,3,5,6-Tetramethylphenyl)ethanone finds applications in various fields:
Research into the interaction of 1-(2,3,5,6-tetramethylphenyl)ethanone with biological systems has highlighted its potential effects on molecular interactions. The compound's ability to engage in hydrogen bonding and π-π interactions suggests it may influence various biochemical pathways. Further studies could elucidate its specific mechanisms of action within biological contexts.
Several compounds share structural similarities with 1-(2,3,5,6-tetramethylphenyl)ethanone. Here are some notable examples:
| Compound Name | IUPAC Name | Key Features |
|---|---|---|
| 1-(2,3,4,5-Tetramethylphenyl)ethanone | 1-(2,3,4,5-tetramethylphenyl)ethanone | Similar structure but different methyl group positioning |
| 1-(2,3,5,6-Tetramethylphenyl)methanol | 1-(2,3,5,6-tetramethylphenyl)methanol | Contains an alcohol functional group instead of a ketone |
| 2,3,5,6-Tetramethylbenzaldehyde | 2,3,5,6-tetramethylbenzaldehyde | An aldehyde derivative with a similar aromatic framework |
Uniqueness: The unique arrangement of methyl groups on the aromatic ring of 1-(2,3,5,6-tetramethylphenyl)ethanone contributes to its distinct chemical properties and reactivity compared to these similar compounds. Its specific structural characteristics make it a valuable subject for further research in various scientific fields .
The primary synthetic route for 1-(2,3,5,6-tetramethylphenyl)ethanone involves Friedel-Crafts acetylation of 1,2,4,5-tetramethylbenzene (durene) [1]. This electrophilic aromatic substitution reaction represents the most widely employed method for introducing the acetyl group onto the heavily substituted aromatic ring [2]. The reaction proceeds through formation of an acylium ion intermediate, which attacks the electron-rich durene substrate to yield the desired ketone product [1] [3].
The general mechanism involves initial formation of a complex between acetyl chloride and aluminum trichloride, followed by generation of the acetyl cation (acylium ion) [3] [4]. This highly electrophilic species then attacks the aromatic ring at the single available position between the methyl substituents [1] [2]. The reaction concludes with deprotonation to restore aromaticity and regeneration of the aluminum trichloride catalyst [3] [5].
Critical control of reaction conditions is essential to ensure selective formation of the monoacetylated product while minimizing diacetylated byproducts [1] [2]. Research by Andreou, Bulbulian, and Gore demonstrated that the formation of diacetylated derivative is most likely when an excess of aluminum trichloride relative to acetyl chloride is employed [2]. The optimal stoichiometry involves using 1.4 equivalents of aluminum trichloride per equivalent of acetyl chloride to achieve maximum selectivity for monoacylation [2].
The Perrier method represents the preferred synthetic approach, requiring addition of durene to a pre-formed mixture of acetyl chloride and aluminum chloride [2] [6]. This procedure maintains a constant ratio of catalyst to acylating agent throughout the reaction, thereby favoring monoacylation over polysubstitution [7]. Temperature control proves crucial, with optimal conditions ranging from 60 to 80 degrees Celsius to balance reaction rate with selectivity [2] [8].
| Parameter | Optimal Condition | Value/Result | Effect on Selectivity |
|---|---|---|---|
| Temperature | 60-80°C | Balanced rate | Minimizes side reactions [2] [8] |
| Aluminum Chloride | 1.4 equivalents | High selectivity | Prevents diacetylation [2] |
| Reaction Time | 24 hours | 85-96% yield | Complete conversion [2] |
| Method | Perrier addition | Monoacylation favored | Maintains stoichiometry [2] [6] |
Aluminum trichloride functions as a Lewis acid catalyst by accepting electron pairs from the chlorine atom of acetyl chloride [3] [9]. This interaction leads to formation of an acylium ion-tetrachloroaluminate ion pair, where the acylium ion carries a positive charge on the carbon atom [3] [4]. The acylium ion exhibits resonance stabilization between two primary forms, with the positive charge residing either on carbon or oxygen [3].
The catalytic mechanism proceeds through several distinct steps [3] [5]. Initially, aluminum trichloride coordinates to the chlorine atom of acetyl chloride, weakening the carbon-chlorine bond [10] [9]. Subsequent heterolytic cleavage generates the acylium ion and tetrachloroaluminate anion [3] [4]. The electrophilic acylium ion then attacks the electron-rich aromatic ring, forming a sigma complex intermediate [3] [5].
The effectiveness of Lewis acid catalysts follows the established order: aluminum trichloride > iron trichloride > boron trifluoride > titanium trichloride > zinc chloride > tin tetrachloride [11]. Aluminum trichloride demonstrates superior catalytic activity due to its optimal balance of Lewis acidity and coordination ability [11] [9]. The regeneration of the aluminum trichloride catalyst occurs through deprotonation of the sigma complex by the tetrachloroaluminate anion [3] [5].
Dichloromethane serves as the preferred solvent system for Friedel-Crafts acylation due to its excellent dissolving properties for both organic substrates and aluminum trichloride [2] [12]. The solvent provides good solubility for reactants while facilitating easy workup procedures [8]. Carbon disulfide represents an alternative solvent choice, particularly when higher reaction temperatures are required [2] [13].
Temperature control significantly influences both reaction rate and product selectivity [12] [8]. Lower temperatures (0-25 degrees Celsius) result in slow reaction rates and incomplete conversion [8]. Optimal temperatures (60-80 degrees Celsius) provide the best balance between reaction rate and selectivity for monoacylation [2] [8]. Temperatures exceeding 100 degrees Celsius lead to increased side reactions and decomposition products [8].
Solvent polarity and donor potential exhibit opposing effects on Lewis acid strength and reaction efficiency [14]. Polar solvents enhance the effective Lewis acidity through stabilization of ionic intermediates, while donor solvents coordinate to the Lewis acid and reduce its catalytic activity [14]. Dichloromethane provides an optimal balance with moderate polarity and minimal donor capability [12] [14].
Beyond traditional Friedel-Crafts methodology, several alternative acylation strategies have been developed to address limitations associated with aluminum trichloride catalysis [15] [16]. Trifluoroacetic anhydride-mediated acylation offers significant advantages by eliminating the need for conversion of carboxylic acids to acid chlorides [16] [17]. This approach utilizes mixed anhydrides formed in situ through reaction of trifluoroacetic anhydride with carboxylic acids [16].
The Vilsmeier-Haack reaction provides another alternative for acylation of electron-rich aromatic compounds [18]. This method employs N,N-disubstituted formamides in the presence of phosphorus oxychloride as the activating reagent [18]. The reaction demonstrates similar regioselectivity patterns to Friedel-Crafts acylation while operating under milder conditions [18].
Active esters represent environmentally friendly acylating reagents that function without traditional Lewis acid catalysts [19] [20]. These methods utilize N-hydroxysuccinimidyl esters, tetrafluorophenyl esters, or phenyl esters as acylating agents [21] [19]. Trifluoromethanesulfonic acid catalysis has been successfully applied to acylation reactions using active esters, providing clean reaction conditions [21].
| Alternative Method | Acylating Agent | Catalyst | Temperature Range | Primary Advantage |
|---|---|---|---|---|
| Trifluoroacetic Anhydride | Carboxylic acid + TFAA | TfOH | RT-60°C | No hydrogen chloride waste [16] [17] |
| Vilsmeier-Haack | DMF + POCl₃ | POCl₃ | 0-60°C | Mild reaction conditions [18] |
| Active Esters | NHS/TFP esters | TfOH | 100-150°C | Environmentally friendly [21] [19] |
| Mixed Anhydride | Acid + Anhydride | None | RT | Clean reaction profile [16] |
The formation of diacetylated byproducts represents a significant challenge in the synthesis of 1-(2,3,5,6-tetramethylphenyl)ethanone [1] [2]. Diacetyldurene formation occurs when reaction conditions favor continued electrophilic attack on the monoacetylated product [2]. The acetyl group in the initial product does not exert a strong electron-withdrawing effect due to steric constraints that force the substituent into a near-orthogonal position relative to the aromatic ring [2].
Excess aluminum trichloride relative to acetyl chloride significantly increases the likelihood of diacetylated product formation [2]. When aluminum trichloride exceeds 2.0 equivalents, diacetylated derivatives can comprise 15-25% of the product mixture [2]. Conversely, controlled stoichiometry with 1.4 equivalents of aluminum trichloride limits diacetylated products to less than 5% of the total yield [2].
The mechanism of diacetylation involves initial formation of the monoacetylated product, followed by a second acylation event at the remaining available aromatic position [2] [13]. The discrimination against formation of the diacetyl derivative during monoacylation appears to reflect a mechanism involving an acetyl chloride-aluminum trichloride complex rather than free acetyl cations [13]. Less selective diacetylations of deactivated aromatic substrates likely proceed through acetyl cation intermediates [13].
Temperature control plays a crucial role in minimizing byproduct formation [8]. Elevated temperatures above optimal ranges promote secondary reactions and increase the formation of polyacylated products [8]. The kinetic selectivity for monoacylation decreases at higher temperatures due to increased thermal energy overcoming the activation barriers for subsequent acylation events [8].
| Reaction Condition | Monoacylated Product (%) | Diacetylated Byproduct (%) | Selectivity Factor |
|---|---|---|---|
| Optimal AlCl₃ (1.4 eq) | 85-96 | <5 | High selectivity [2] |
| Excess AlCl₃ (2.0+ eq) | 60-75 | 15-25 | Reduced selectivity [2] |
| Perrier Method | 85-96 | <5 | Favors monoacylation [2] [6] |
| Standard Addition | 60-75 | 10-20 | Mixed product distribution [2] |
Irritant